(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone
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Overview
Description
(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone is a heterocyclic compound that incorporates both thieno and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- (2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone
- (2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone
- (2-Aminothieno[2,3-c]pyridin-3-yl)(2-thienyl)methanone
Uniqueness
What sets (2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone apart from similar compounds is its unique combination of thieno and pyridine rings, which confer distinct electronic and steric properties . These properties make it particularly useful in applications requiring specific molecular interactions and reactivity .
Properties
CAS No. |
914644-40-9 |
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Molecular Formula |
C12H8N2OS2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
(2-aminothieno[2,3-c]pyridin-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C12H8N2OS2/c13-12-10(11(15)8-2-1-5-16-8)7-3-4-14-6-9(7)17-12/h1-6H,13H2 |
InChI Key |
BXYCZEUQFVZDOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(SC3=C2C=CN=C3)N |
Origin of Product |
United States |
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